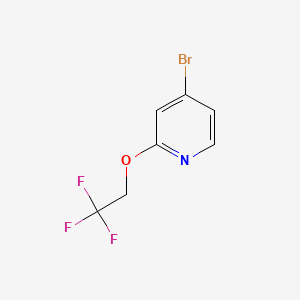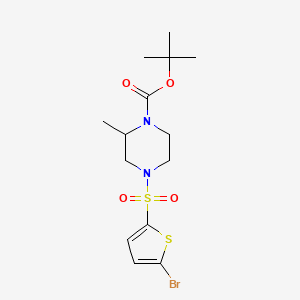![molecular formula C10H18O B595701 [1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) CAS No. 197013-53-9](/img/new.no-structure.jpg)
[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) is a complex organic compound characterized by its unique bicyclopropyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of suitable precursors under controlled conditions. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the formation of the bicyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The bicyclopropyl structure allows for various substitution reactions, where functional groups can be replaced or modified using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium on carbon
Substituting agents: Halogens, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
Chemistry
In chemistry, [1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of bicyclopropyl structures on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of such structures in biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The unique bicyclopropyl structure might offer advantages in drug design, such as improved stability or specific interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its unique properties might be leveraged to create products with specific desired characteristics.
作用机制
The mechanism of action of [1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The bicyclopropyl structure can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action can reveal the molecular targets and pathways involved, providing a deeper understanding of its effects.
相似化合物的比较
Similar Compounds
(1R,2S)-(-)-Ephedrine: A chiral β-amino alcohol used in asymmetric synthesis.
(1R,2S,5R)-(-)-Menthol: A monoterpene used in various synthetic applications.
Uniqueness
Compared to similar compounds, [1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) stands out due to its bicyclopropyl structure, which imparts unique chemical and physical properties. This structure can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
197013-53-9 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.253 |
IUPAC 名称 |
[(1R,2S)-2-[(1S,2R)-2-propan-2-ylcyclopropyl]cyclopropyl]methanol |
InChI |
InChI=1S/C10H18O/c1-6(2)8-4-10(8)9-3-7(9)5-11/h6-11H,3-5H2,1-2H3/t7-,8+,9+,10-/m0/s1 |
InChI 键 |
BFRYTRUPXABDRP-JLIMGVALSA-N |
SMILES |
CC(C)C1CC1C2CC2CO |
同义词 |
[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


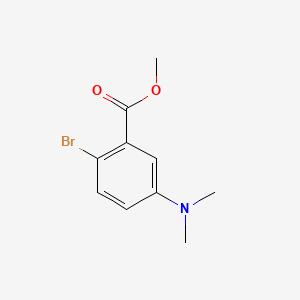
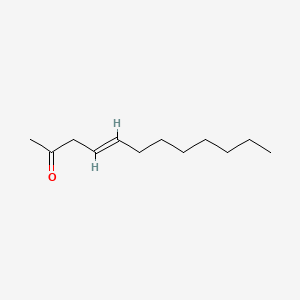
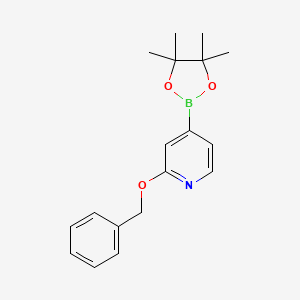
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)
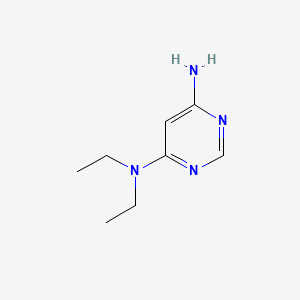
![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)
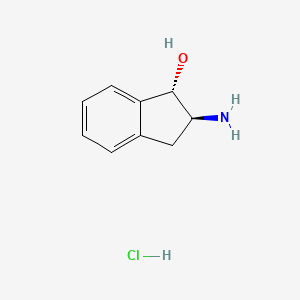
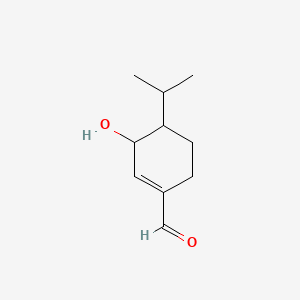
![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)
![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)
